molecular formula C6H12N2Na5O12P4Sm B179703 Samarium SM-153 lexidronam pentasodium CAS No. 160369-78-8

Samarium SM-153 lexidronam pentasodium

カタログ番号: B179703
CAS番号: 160369-78-8
分子量: 695.93 g/mol
InChIキー: SZZACTGRBZTAKY-NKNBZPHVSA-F
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Samarium Sm-153 Lexidronam Pentasodium is the pentasodium salt of samarium Sm 153 lexidronam, a therapeutic agent consisting of a medium energy beta- and gamma-emitting radioisotope, samarium Sm 153, and a teraphosphonate chelator, ethylenediaminetetramethylene phosphonic acid (EDTMP). The chelator moiety of samarium Sm 153 lexidronam associates with hydroxyapatite crystals concentrated in areas of bone turnover, thereby selectively delivering samarium Sm 153-mediated cytotoxic radiation to osteoblastic bone metastases.
This compound is a Radioactive Therapeutic Agent. The mechanism of action of this compound is as a Radiopharmaceutical Activity.

科学的研究の応用

Clinical Applications

1. Pain Management in Metastatic Bone Disease

  • Indications : Primarily indicated for patients with painful osteoblastic skeletal metastases.
  • Efficacy : Clinical studies have shown that patients often experience significant pain relief within one to two weeks post-administration, with effects lasting several weeks. This allows for reduced reliance on analgesics and improved mobility .

2. Combination Therapies

  • Samarium-153 lexidronam can be used alongside other treatments such as chemotherapy and external beam radiation therapy, enhancing overall pain management strategies in advanced cancer care .

3. Safety Profile

  • The safety profile of Samarium-153 lexidronam is generally favorable, with manageable side effects including transient myelosuppression. Regular monitoring of renal function is necessary due to the drug's excretion primarily through the kidneys .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of Samarium-153 lexidronam in various patient populations:

Study Population Findings
Randomized controlled trial comparing zoledronic acid vs. zoledronic acid plus Samarium-153Patients with metastatic bone painSignificant reduction in pain scores in the combination group compared to zoledronic acid alone .
Retrospective analysis of Samarium-153 use in prostate cancerProstate cancer patients with bone metastasesNotable improvement in quality of life and pain management outcomes .
Phase II study on the efficacy of Samarium-153 combined with hormonal therapyAdvanced breast cancer patientsDemonstrated enhanced pain relief and reduced need for additional analgesics .

Technical Characteristics

  • Chemical Structure : The compound has a complex structure represented by the formula C6H12N2Na5O12P4SmC_6H_{12}N_2Na_5O_{12}P_4Sm and a molecular weight of approximately 696 daltons in its pentasodium form .
  • Physical Properties :
    • Half-life : 46.3 hours, allowing for effective dosing schedules.
    • Radiation Emission : Emits medium-energy beta particles with a maximum range of 3 mm in tissue, providing localized treatment effects .

特性

CAS番号

160369-78-8

分子式

C6H12N2Na5O12P4Sm

分子量

695.93 g/mol

IUPAC名

pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3

InChIキー

SZZACTGRBZTAKY-NKNBZPHVSA-F

SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3]

異性体SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3]

正規SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3]

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samarium SM-153 lexidronam pentasodium
Reactant of Route 2
Samarium SM-153 lexidronam pentasodium
Reactant of Route 3
Samarium SM-153 lexidronam pentasodium
Reactant of Route 4
Reactant of Route 4
Samarium SM-153 lexidronam pentasodium
Reactant of Route 5
Reactant of Route 5
Samarium SM-153 lexidronam pentasodium
Reactant of Route 6
Reactant of Route 6
Samarium SM-153 lexidronam pentasodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。